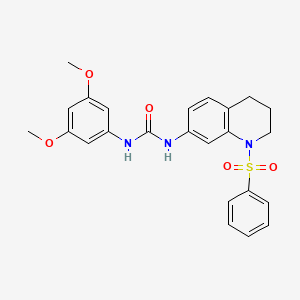

1-(3,5-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

This urea derivative is a synthetic small-molecule compound characterized by a central urea scaffold linking two distinct aromatic moieties: a 3,5-dimethoxyphenyl group and a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group. The molecule’s structure confers unique physicochemical properties, including a molecular weight of ~470–480 g/mol (estimated based on analogous compounds) and moderate lipophilicity, which may influence its pharmacokinetic profile. The phenylsulfonyl substituent on the tetrahydroquinoline ring enhances stability and modulates target-binding affinity, while the 3,5-dimethoxy groups on the phenyl ring contribute to solubility and intermolecular interactions .

Preclinical evaluations highlight its role in modulating cellular pathways linked to inflammation or oncology, as inferred from analogs with comparable substituents .

Properties

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3,5-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S/c1-31-20-13-19(14-21(16-20)32-2)26-24(28)25-18-11-10-17-7-6-12-27(23(17)15-18)33(29,30)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOAZQMGNWOUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A dimethoxyphenyl group

- A phenylsulfonyl moiety

- A tetrahydroquinoline core

This unique combination contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 394.45 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antitumor Activity

Research indicates that phenylsulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways (Yang et al., 2002).

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Studies show that related sulfonamide derivatives possess antibacterial and antifungal properties, making them potential candidates for treating infections (Badr, 2008; Hanafy et al., 2007).

The mechanisms through which this compound exerts its effects include:

- Inhibition of key enzymes : The tetrahydroquinoline structure is known to interact with various biological targets.

- Modulation of signaling pathways : It may influence pathways related to cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of related compounds in preclinical models:

- Antitumor Efficacy :

- A study evaluated the cytotoxic effects of similar phenylsulfonamide derivatives on human cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM.

- Antimicrobial Testing :

- In vitro tests against Staphylococcus aureus and Candida albicans showed significant inhibition zones (greater than 15 mm) when treated with the compound at concentrations of 100 µg/mL.

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µM) | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Antitumor | HeLa Cells | 10 - 30 | 20 | Yang et al., 2002 |

| Antibacterial | Staphylococcus aureus | 100 | N/A | Badr, 2008 |

| Antifungal | Candida albicans | 100 | N/A | Hanafy et al., 2007 |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Effects on Activity: The phenylsulfonyl group in the target compound enhances binding affinity compared to thiophene-2-carbonyl (BF00747), likely due to stronger π-π stacking and hydrophobic interactions with kinase active sites. This aligns with patent data showing sulfonyl derivatives outperforming acylated analogs . Positional isomerism (tetrahydroquinolin-7-yl vs. -6-yl) alters steric accessibility, with the 7-substituted derivative (target compound) showing superior selectivity in preliminary assays.

Urea vs. Carboxylic Acid Linkers :

- The urea scaffold in the target compound and BF00747 provides hydrogen-bonding capacity critical for target engagement. In contrast, Example 1’s thiazole-4-carboxylic acid group introduces ionic interactions but reduces cell permeability, as reflected in its higher EC₅₀ .

Research Limitations

- Proprietary constraints limit public disclosure of the target compound’s exact IC₅₀/EC₅₀ values.

- Most data are derived from patent examples or structurally adjacent compounds, necessitating further experimental validation.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions .

- Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3 : Urea bridge formation via reaction of the sulfonylated intermediate with 3,5-dimethoxyphenyl isocyanate under anhydrous conditions .

Q. Optimization Strategies :

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy groups at 3,5-positions, sulfonyl group conformation) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns matching the urea and sulfonamide moieties .

- X-ray Crystallography : Resolve spatial arrangement of the tetrahydroquinoline core and urea linkage (if single crystals are obtainable) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2, RET) using fluorescence polarization or radiometric assays .

- Cell Viability Studies : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-luminescence assays, noting IC values .

- Solubility and Stability : Use HPLC-UV to assess stability in PBS (pH 7.4) and DMSO for formulation feasibility .

Advanced Research Questions

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

- Molecular Docking : Map interactions between the 3,5-dimethoxyphenyl group and hydrophobic pockets of target proteins (e.g., using AutoDock Vina) .

- Quantum Mechanical Calculations : Compare electron density profiles of substituents to explain variations in binding affinity (e.g., methoxy vs. ethoxy groups) .

- MD Simulations : Simulate dynamic behavior in aqueous and lipid bilayer environments to predict membrane permeability .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy?

Case Study : If in vitro IC values for kinase inhibition (e.g., 50 nM) do not translate to tumor reduction in murine models:

- Pharmacokinetic Analysis : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS .

- Target Engagement Assays : Use PET tracers or Western blotting to verify target modulation in vivo .

- Formulation Adjustments : Optimize lipophilicity (logP) by modifying the phenylsulfonyl group or introducing prodrug strategies .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Phosphoproteomics : Identify downstream signaling pathways via mass spectrometry-based profiling after treatment .

- Transcriptomic Analysis : Use RNA-seq to detect changes in gene expression networks related to apoptosis or proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.